molecular formula C20H22N2O4 B11176126 N-(1,3-benzodioxol-5-yl)-4-[(2-ethylbutanoyl)amino]benzamide

N-(1,3-benzodioxol-5-yl)-4-[(2-ethylbutanoyl)amino]benzamide

Cat. No.: B11176126
M. Wt: 354.4 g/mol
InChI Key: BHZGRMQARAHJES-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and an ethylbutanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ring This can be achieved through the cyclization of catechol derivatives with formaldehyde

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-ETHYLBUTANAMIDO)BENZAMIDE can be compared with other similar compounds, such as:

  • N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-METHYLBUTANAMIDO)BENZAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2-ISOBUTANAMIDO)BENZAMIDE

These compounds share structural similarities but differ in their side chains, which can influence their chemical properties and applications

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2-ethylbutanoylamino)benzamide

InChI

InChI=1S/C20H22N2O4/c1-3-13(4-2)19(23)21-15-7-5-14(6-8-15)20(24)22-16-9-10-17-18(11-16)26-12-25-17/h5-11,13H,3-4,12H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

BHZGRMQARAHJES-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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